(1-Methanesulfonylcyclopropyl)methanamine
Overview
Description
(1-Methanesulfonylcyclopropyl)methanamine: is an organic compound with the molecular formula C₅H₁₁NO₂S It is characterized by the presence of a cyclopropyl group attached to a methanesulfonyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methanesulfonylcyclopropyl)methanamine typically involves the reaction of cyclopropylmethanamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (1-Methanesulfonylcyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Methyl-substituted cyclopropylmethanamine.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Chemistry: (1-Methanesulfonylcyclopropyl)methanamine is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable in understanding biological pathways.
Medicine: The compound is investigated for its potential therapeutic applications. Its structural features may contribute to the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (1-Methanesulfonylcyclopropyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclopropyl group provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(1-Methylsulfonylcyclopropyl)methanamine: Similar structure but with a methyl group instead of a methanesulfonyl group.
Cyclopropylmethanamine: Lacks the methanesulfonyl group, resulting in different reactivity and applications.
Methanesulfonylmethanamine: Contains a methanesulfonyl group but lacks the cyclopropyl ring.
Uniqueness: (1-Methanesulfonylcyclopropyl)methanamine is unique due to the combination of the cyclopropyl ring and the methanesulfonyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(1-methylsulfonylcyclopropyl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9(7,8)5(4-6)2-3-5/h2-4,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIMDZUAEJJJRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CC1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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